![molecular formula C13H15NO3S2 B13736482 O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate is an organic compound with a complex structure that includes an acetamidophenyl group, an oxoethyl group, and a sulfanylmethanethioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate typically involves multiple steps One common method includes the esterification of 4-acetamidophenylacetic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethanethioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Wissenschaftliche Forschungsanwendungen
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The acetamidophenyl group may interact with enzymes or receptors, while the sulfanylmethanethioate group can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidophenyl acetate: Similar structure but lacks the sulfanylmethanethioate group.
4-Acetamidophenylacetic acid ethyl ester: Similar ester group but different functional groups attached to the phenyl ring.
Uniqueness
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate is unique due to the presence of both the acetamidophenyl and sulfanylmethanethioate groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15NO3S2 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C13H15NO3S2/c1-3-17-13(18)19-8-12(16)10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QUBDSCYCHYYQJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
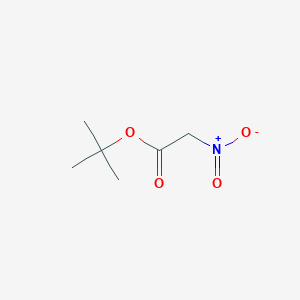
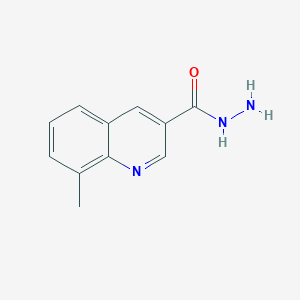
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
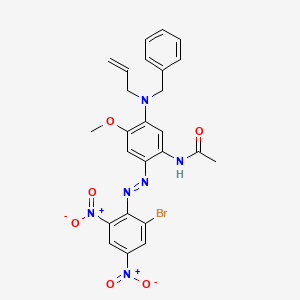
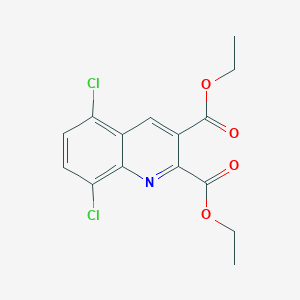


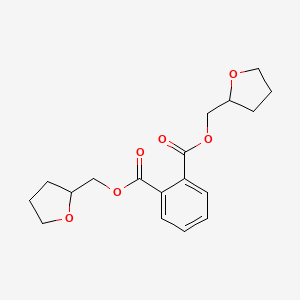

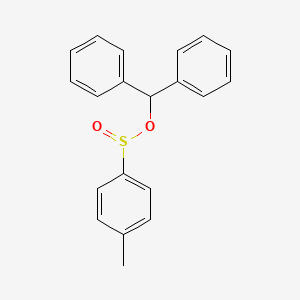
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)
![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
